2-(Trifluoromethyl)phenylacetic acid
Overview
Description
2-(Trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H7F3O2 . It appears as white crystals or crystalline powder . This compound has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)phenylacetic acid consists of a phenyl group (a ring of 6 carbon atoms) attached to an acetic acid group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group), with a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) attached to the phenyl group .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)phenylacetic acid has a molecular weight of 204.15 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 249.9±35.0 °C at 760 mmHg, and a flash point of 105.0±25.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications
1. Reactive Extraction and Separation Techniques
2-(Trifluoromethyl)phenylacetic acid and its variants like phenylacetic acid are utilized in the pharmaceutical industry, particularly in the production of antibiotics. Researchers have explored methods for recovering phenylacetic acid from dilute aqueous waste using various solvents and extractants, highlighting the importance of understanding the reactive extraction mechanisms and the role of different solvents in this process (Wasewar et al., 2015). Similarly, the importance of efficiently removing phenylacetic acid from aqueous streams has been emphasized due to its broad range of biological activities, leading to the exploration of various separation methods such as ion-exchange, adsorption, and extraction (Madan & Wasewar, 2017).
2. Synthesis and Production Methods
The synthesis of phenylacetic acid through methods like electrocarboxylation has been studied, offering insights into optimizing conditions for higher yields and selectivity (Chanfreau et al., 2008). Biotechnological methods have also been explored, such as using Acetobacter aceti for the oxidation of 2-phenyl-1-ethanol to produce phenylacetic acid, highlighting the potential of bioprocesses in chemical production (Gandolfi et al., 2004).
3. Photodecarboxylation and Chemical Reactions
Research into the photodecarboxylation of trifluoromethyl-substituted phenylacetic acids like 2-(Trifluoromethyl)phenylacetic acid has shown efficient conversions to corresponding trifluoromethyltoluenes or benzyl alcohols. This demonstrates the potential of light-induced reactions in producing valuable chemical derivatives (Burns & Lukeman, 2010).
4. Catalysis and Reaction Mechanisms
The study of catalysts like 2,4-bis(trifluoromethyl)phenylboronic acid in the dehydrative condensation of carboxylic acids highlights the nuanced role of molecular structure in facilitating chemical reactions and synthesis processes (Wang, Lu & Ishihara, 2018).
5. Comparative Studies and Reactivity Analysis
Comparative studies of halogen-substituted phenylacetic acids provide insights into their reactivity, acidity, and vibrational spectra, offering valuable data for the application of these compounds in various scientific fields (Srivastava et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOCDHCKTWANIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871882 | |
Record name | [2-(Trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)phenylacetic acid | |
CAS RN |
3038-48-0 | |
Record name | [2-(Trifluoromethyl)phenyl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3038-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(trifluoromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Trifluoromethyl)benzeneacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26224FDZ8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.